2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-({[4-(Benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a quinazoline moiety. Key structural elements include:
- A 7-chloro substituent on the pyrido-pyrimidinone ring, which may enhance electronic effects and binding interactions.
- A sulfanylmethyl linker connecting the pyrido-pyrimidinone system to a 4-(benzylamino)quinazolin-2-yl group.
- The quinazoline scaffold, a privileged structure in medicinal chemistry, is known for targeting kinases and other enzymes .
Structural characterization of such compounds often relies on X-ray crystallography, with refinement performed using programs like SHELXL .
Properties
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5OS/c25-17-10-11-21-27-18(12-22(31)30(21)14-17)15-32-24-28-20-9-5-4-8-19(20)23(29-24)26-13-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUHELIQRXUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Quinazoline Derivative: The initial step involves the synthesis of a quinazoline derivative through the reaction of 2-aminobenzamide with benzylamine under reflux conditions.
Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline or pyrido[1,2-a]pyrimidine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with analogs in terms of synthesis, physicochemical properties, and biological activity.
Quinazoline Derivatives
Quinazoline derivatives are widely explored for kinase inhibition (e.g., EGFR inhibitors). Key comparisons include:
*From : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine. The chloro-phenyl group may enhance lipophilicity compared to the benzylamino group in the target compound .
Key Insight: The benzylamino group in the target compound likely improves solubility over purely aromatic substituents but may reduce target affinity compared to smaller groups (e.g., anilino in Gefitinib).
Pyrido[1,2-a]pyrimidin-4-one Derivatives
The pyrido-pyrimidinone core is less common in literature but shares similarities with pyrimidine-based drugs:
The sulfanylmethyl linker could offer flexibility but may reduce metabolic stability compared to rigid fused systems .
Sulfur-Containing Linkers
The sulfanylmethyl group distinguishes this compound from analogs with alternative linkers:
| Compound | Linker | Advantages | Disadvantages |
|---|---|---|---|
| Target compound | Sulfanylmethyl | Enhanced solubility, redox activity | Potential toxicity (thiol metabolism) |
| Lapatinib (Tykerb®) | Oxymethyl | Metabolic stability | Reduced hydrogen-bonding capacity |
| Imatinib (Gleevec®) | Amide | Strong target affinity | Susceptibility to hydrolysis |
Key Insight : The sulfur atom in the target compound could facilitate interactions with metal ions or cysteine residues but may introduce toxicity risks absent in oxygen- or nitrogen-linked analogs .
Biological Activity
The compound 2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a quinazoline core, a piperazine moiety, and a sulfanyl group, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Quinazoline Core : Known for anticancer, antibacterial, and anti-inflammatory activities.
- Benzylamino Group : Enhances lipophilicity and biological activity.
- Sulfanyl Group : May improve interaction with biological targets.
Anticancer Activity
The quinazoline derivatives are often investigated for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.
A study evaluated several quinazoline derivatives for their activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results showed that certain derivatives induced apoptosis in HeLa cells with IC50 values ranging from 6 to 18 μM after 48 hours of treatment. The mechanism involved caspase activation and cell cycle arrest, particularly in the sub-G1 phase, indicative of apoptosis induction .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Caspase Activation : Involvement of caspases suggests a pathway for apoptosis.
- Cell Cycle Arrest : The compound may induce G2/M phase arrest in certain cell lines.
Antimicrobial Activity
Quinazoline derivatives have also been noted for their antimicrobial properties. The presence of the benzylamino group may enhance the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , we can compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinazoline | Basic quinazoline structure | Anticancer, antimicrobial |
| 4-(Benzylamino)quinazoline | Amine substitution on quinazoline | Anticancer properties |
| Benzylpiperazine | Piperazine ring with benzyl substitution | CNS activity |
| 2-Aminoquinazoline | Amino group on quinazoline core | Antimicrobial activity |
This table highlights how the unique combination of functional groups in our compound may enhance its pharmacological profile compared to simpler analogs.
Case Studies
Recent research has highlighted the potential of quinazoline derivatives in treating various cancers. For instance, a study demonstrated that specific derivatives could inhibit tumor growth in vivo while sparing normal cells from cytotoxic effects. This selective toxicity is critical for developing effective cancer therapies.
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis involves multi-step protocols, often starting with condensation reactions between quinazoline and pyrido-pyrimidine precursors. Key steps include:
- Thiolation: Introducing the sulfanyl group via nucleophilic substitution using NaSH or thiourea under acidic conditions (e.g., HCl in ethanol) .
- Benzylamination: Coupling the quinazoline core with benzylamine derivatives using Pd-catalyzed cross-coupling or SNAr reactions .
- Purity Optimization: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiolation | NaSH, EtOH, HCl, 80°C | 63–68 | 92% |
| Benzylamination | Pd(OAc)₂, Xantphos, DMF, 100°C | 55 | 89% |
Q. Q2. What spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR: ¹H/¹³C NMR for confirming substitution patterns (e.g., benzylamino protons at δ 4.5–5.0 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1024) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect byproducts .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s sulfanyl-methyl linker conformation?
Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the spatial arrangement of the sulfanyl-methyl group. For example:
- Crystallization: Use slow evaporation of DMSO/water solutions to grow diffraction-quality crystals .
- Data Interpretation: Analyze torsion angles (e.g., C–S–CH₂–N) to confirm anti- or gauche-conformations, which influence biological activity .
Table 2: Crystallographic Parameters (Example from Analogous Structures)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.67 |
| R Factor | 0.071 |
Q. Q4. How should researchers address contradictory bioactivity data across studies (e.g., kinase inhibition vs. cytotoxicity)?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify IC₅₀ shifts due to assay conditions .
- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to differentiate primary targets from secondary interactions .
- Cellular Context: Compare results in immortalized vs. primary cell lines, as metabolic differences alter compound efficacy .
Q. Q5. What computational methods predict the compound’s binding mode to quinazoline-binding enzymes (e.g., EGFR)?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket. Focus on hydrogen bonds between the pyrimidin-4-one core and Met793 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the benzylamino group in hydrophobic subpockets .
- Free Energy Calculations: MM/GBSA to rank binding affinities vs. known inhibitors (e.g., gefitinib) .
Q. Q6. How can researchers optimize solubility for in vivo studies without compromising activity?
Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the 7-chloro position to enhance aqueous solubility .
- Co-Solvent Systems: Use cyclodextrin complexes (e.g., HP-β-CD) or Cremophor EL for intravenous formulations .
- LogP Balancing: Aim for a calculated LogP of 2.5–3.5 (via ChemAxon) to maintain membrane permeability .
Data Contradiction Analysis
Q. Q7. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
Answer: Discrepancies may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
